Galantamine hydrobromide
Overview
Description
Synthesis Analysis
Galantamine can be extracted from botanical sources such as Galanthus nivalis . On an industrial scale, galantamine is extracted from the bulbs of daffodils, though it can also be manufactured by total synthesis .Molecular Structure Analysis
The molecular formula of Galantamine hydrobromide is C17H22BrNO3 . Its average mass is 368.266 Da and its monoisotopic mass is 367.078308 Da .Chemical Reactions Analysis
Galantamine hydrobromide has been analyzed using different analytical techniques such as Liquid Chromatography-Mass Spectrometry, Reverse Phase-High Performance Liquid Chromatography, High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography, and Ultraviolet Visible spectrometric method .Physical And Chemical Properties Analysis
Galantamine hydrobromide is a white crystalline solid with a molecular weight of 368.27 .Scientific Research Applications
Enhanced Brain Delivery : Galantamine hydrobromide, an acetylcholinesterase inhibitor, has been formulated into solid-lipid nanoparticles to enhance brain delivery. This formulation aims to overcome limitations like poor brain penetration and cholinergic side effects, showing promise in treating Alzheimer’s disease (Misra, Chopra, Sinha, & Medhi, 2016).
Treatment of Alzheimer's Disease : Galantamine hydrobromide acts as a reversible competitive inhibitor of acetylcholinesterase and as an allosteric modulator of nicotinic acetylcholine receptors, making it effective in controlling symptoms of mild to moderate Alzheimer's disease (Zarotsky, Sramek, & Cutler, 2003).
Optimal Dosing for Alzheimer’s Disease : A study found that 16 mg/day of galantamine is optimal for patients with mild Alzheimer's, while 24 mg/day is beneficial for those with moderate Alzheimer's (Aronson, Baelen, Kavanagh, & Schwalen, 2009).
Parkinson's Disease : A study evaluating galantamine hydrobromide ER in non-demented Parkinson’s patients found no significant improvement in cognitive, behavioral, or motor outcomes, suggesting limited efficacy in this context (Grace, Amick, & Friedman, 2008).
Dual Mode of Action : Galantamine hydrobromide has a unique dual mode of action as an acetylcholinesterase inhibitor and modulator of nicotinic acetylcholine receptors, contributing to its therapeutic effectiveness in Alzheimer's disease (Lilienfeld, 2006).
Galantamine Peptide Esters : Research on galantamine peptide esters demonstrated improved cognitive processes in experimental models, suggesting potential for further therapeutic applications (Tsvetkova, Danchev, Nikolova, & Obreshkova, 2014).
Transdermal Delivery : Studies on galantamine hydrobromide-loaded gel drug reservoirs in transdermal patches indicate a potential alternative to oral delivery, which might reduce gastrointestinal side effects associated with oral intake (Woo et al., 2015).
Intranasal Delivery Development : Research aimed at developing intranasal formulations of galantamine to treat Alzheimer's disease has shown promise, with potential for systemic blood levels comparable to conventional oral administration (Leonard et al., 2005).
Antioxidant Properties : Galantamine hydrobromide has been found to have antioxidant properties, which may contribute to its therapeutic effects in brain degeneration (Traykova, Traykov, Hadjimitova, & Bojadgieva, 2003).
Anti-Inflammatory and Antioxidant Effects : A study evaluated the prophylactic anti-inflammatory and antioxidant effects of galantamine hydrobromide on lithium carbonate-induced thyroid dysfunction in rats, revealing its potential beyond neurodegenerative diseases (Elhabashy et al., 2022).
Chitosan-Based Nanoparticles for Delivery : Chitosan-based nanoparticles have been investigated as vehicles for nasal delivery of galantamine, offering a method to avoid gastrointestinal side effects associated with oral administration (Georgieva, Nikolova, Vassileva, & Kostova, 2023).
Extended-Release Formulation : The development of an extended-release formulation of galantamine hydrobromide aims to enhance its anticholinesterase and neurocognitive-enhancing activities, particularly for Alzheimer's disease patients (Definitions, 2020).
Controlled Delivery in Dementia : A study focused on the development of hydroxypropyl methylcellulose-based hydrogel for controlled delivery of galantamine hydrobromide in dementia patients, aiming to enhance patient compliance (Bashir et al., 2020).
Chronic Fatigue Syndrome : A randomized controlled trial evaluating the efficacy of galantamine hydrobromide in chronic fatigue syndrome did not demonstrate any significant benefit over placebo (Blacker et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galantamine hydrobromide | |
CAS RN |
1953-04-4, 193146-85-9 | |
Record name | Galantamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galantamine hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Galantamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALANTAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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